Quinoline, 4-(2,5-dimethoxystyryl)-

Description

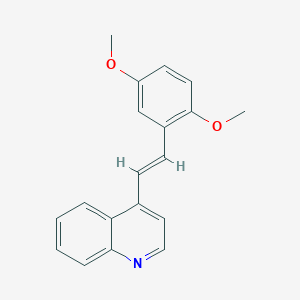

Quinoline, 4-(2,5-dimethoxystyryl)- (CAS: 2859-52-1) is a heterocyclic aromatic compound characterized by a quinoline core substituted at the 4-position with a styryl group bearing 2,5-dimethoxy substituents. Its molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 291.34 g/mol . Predicted physical properties include a density of 1.174 g/cm³, boiling point of 472.2°C, and pKa of 5.20, suggesting moderate basicity . The compound’s structure combines the electron-rich quinoline ring with a conjugated styryl system, which may enhance its interaction with biological targets, such as enzymes or receptors involved in cancer or neurodegenerative diseases .

Properties

CAS No. |

2859-52-1 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]quinoline |

InChI |

InChI=1S/C19H17NO2/c1-21-16-9-10-19(22-2)15(13-16)8-7-14-11-12-20-18-6-4-3-5-17(14)18/h3-13H,1-2H3/b8-7+ |

InChI Key |

SKSPBGAEBWSFCS-BQYQJAHWSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C=CC2=CC=NC3=CC=CC=C23 |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have shown promising anticancer properties. Research indicates that compounds similar to 4-(2,5-dimethoxystyryl)-quinoline exhibit moderate to significant cytotoxic activity against various human cancer cell lines.

- Study Findings : A study synthesized novel quinolines that demonstrated significant antiproliferative activity against MCF-7 and A2780 cancer cells. The compounds were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division and growth .

-

Table 1: Cytotoxic Activity of Quinoline Derivatives

Compound Cell Line IC50 (µM) Mechanism of Action Compound 7e MCF-7 10.5 Tubulin inhibition Compound 7f A2780 8.3 Apoptosis induction

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activities. For instance, a series of quinoline-4-carboxamides have been identified as effective against Plasmodium falciparum, the causative agent of malaria.

- Mechanism : These compounds work by inhibiting translation elongation factor 2 (PfEF2), essential for protein synthesis in the parasite. This unique mechanism distinguishes them from traditional antimalarials like chloroquine .

-

Table 2: Antimalarial Efficacy of Quinoline Derivatives

Compound EC50 (nM) Efficacy in Mouse Model (mg/kg) DDD107498 120 <1

Antimicrobial and Antifungal Activities

The quinoline scaffold has been modified to enhance its antimicrobial and antifungal properties. Several studies have reported on quinoline derivatives exhibiting antibacterial and antifungal effects.

- Case Study : A review highlighted that quinolines possess inhibitory effects against various pathogens, including bacteria and fungi, making them valuable in developing new antimicrobial agents .

-

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

Compound Target Organism Minimum Inhibitory Concentration (MIC) Compound X Staphylococcus aureus 32 µg/mL Compound Y Candida albicans 16 µg/mL

Enzyme Inhibition Studies

The unique structural features of quinoline derivatives allow them to interact with various biological molecules, making them suitable for enzyme inhibition studies.

- Example : Certain quinoline derivatives have been shown to inhibit cholinesterase enzymes, which are critical targets in treating neurodegenerative diseases like Alzheimer's .

-

Table 4: Enzyme Inhibition Potency of Quinoline Derivatives

Compound Enzyme Target IC50 (µM) Compound Z Acetylcholinesterase 0.56

Comparison with Similar Compounds

Below is a comparative analysis of 4-(2,5-dimethoxystyryl)quinoline with structurally or functionally related compounds:

Methoxystyryl Quinoline Derivatives

Key Observations :

- Methoxy Substitution Pattern : The position of methoxy groups significantly impacts activity. For instance, RV02 (3,5-dimethoxy) demonstrates neuroprotection via mitophagy , while trimethoxy derivatives (e.g., 2,4,5- or 2,4,6-substitutions) show enhanced anticancer potency . The 2,5-dimethoxy configuration in the target compound may offer a balance between steric effects and electronic interactions.

- Salt Formation: Methiodide salts of styrylquinolines (e.g., 2,4,6-trimethoxy derivative) exhibit markedly lower ED₅₀ values (0.4 µg/mL) compared to free bases, likely due to improved solubility or target binding .

- Structural Analogies: The quinoline-styryl scaffold is shared with Eg5 inhibitors (e.g., ispinesib), which target mitotic kinesins in cancer cells . While the target compound’s mechanism remains unconfirmed, its styryl group may facilitate similar protein interactions.

Non-Quinoline Styryl Derivatives

Key Observations :

- Heterocycle Core: Chromenone-based styryl compounds (e.g., 4g) exhibit strong cytotoxicity, likely due to the planar chromenone ring enhancing DNA intercalation or tubulin binding . In contrast, the quinoline core in the target compound may favor interactions with kinase or protease targets.

- Methoxy Group Count : Trimethoxy derivatives (e.g., 4g ) generally outperform dimethoxy analogs in cytotoxicity, suggesting that increased methoxy substitution enhances hydrophobic interactions or hydrogen bonding . The 2,5-dimethoxy configuration in the target compound may limit this effect but reduce metabolic instability.

Oxadiazole-Quinoline Hybrids

Key Observations :

- Functional Group Variation: Oxadiazole-quinoline hybrids leverage electron-deficient oxadiazole rings for DNA damage or topoisomerase inhibition . The styryl group in the target compound, however, may enable π-π stacking with aromatic residues in enzymes like Eg5 or kinases.

Preparation Methods

Reaction Mechanism and Conditions

- Phosphonium Salt Preparation : 2,5-Dimethoxybenzyl bromide is reacted with triphenylphosphine in anhydrous tetrahydrofuran (THF) to form the phosphonium salt.

- Ylide Generation : The phosphonium salt is treated with n-butyllithium (n-BuLi) at −78°C to generate the reactive ylide.

- Aldehyde Coupling : Quinoline-4-carbaldehyde is added to the ylide solution, facilitating a [2+2] cycloaddition followed by retro-cycloaddition to yield the E-styryl product predominantly.

Optimization Insights :

- Solvent polarity influences E/Z selectivity; non-polar solvents like toluene favor E-isomers.

- Yields typically range from 70–85%, with purification achieved via silica gel chromatography using hexane/ethyl acetate (4:1).

Friedlander Annulation: Quinoline Core Construction with Subsequent Styryl Functionalization

The Friedlander reaction offers a modular approach to quinoline synthesis, enabling late-stage functionalization with styryl groups.

Base-Catalyzed Condensation

- Quinoline Formation : 2-Aminobenzaldehyde reacts with ethyl acetoacetate in the presence of chloramine-T (10 mol%) in refluxing acetonitrile to yield 4-methylquinoline-3-carboxylate.

- Styryl Introduction : The methyl group at position 4 undergoes olefination with 2,5-dimethoxybenzaldehyde using acetic anhydride as both solvent and catalyst at 120°C.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Quinoline core | CH₃CN, 85°C, 3 hr | 95 |

| Olefination | Ac₂O, 120°C, 12 hr | 78 |

Advantages :

- Chloramine-T enhances reaction rates via electrophilic activation.

- Acetic anhydride acts as a mild Lewis acid, minimizing side reactions.

This method integrates quinoline ring formation and styryl group introduction in a single step, leveraging α,β-unsaturated aldehydes.

Reaction Protocol

- Substrate Preparation : 3-(2,5-Dimethoxyphenyl)acrolein is synthesized via Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid.

- Cyclization : The acrolein reacts with o-aminophenylacetic acid in concentrated HCl, undergoing cyclodehydration to form the quinoline-styryl hybrid.

Mechanistic Highlights :

- Protonation of the α,β-unsaturated aldehyde facilitates electrophilic attack by the aniline’s amino group.

- Cyclization proceeds via a six-membered transition state, followed by oxidation to aromatize the ring.

Yield : 65–72% after recrystallization from ethanol.

Direct Olefination: Catalyst-Free Green Synthesis

A solvent-free approach using 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) as a eutectic mixture enables efficient styrylquinoline synthesis.

Methodology

- Substrate Mixing : 4-Methylquinoline and 2,5-dimethoxybenzaldehyde are combined in a 1:1.2 molar ratio.

- Reaction Conditions : Heating at 80°C for 8 hours in DMU/LTA promotes direct dehydrogenative coupling without external catalysts.

Advantages :

- Eliminates volatile organic solvents (VOCs), aligning with green chemistry principles.

- Reusable reaction medium (up to 5 cycles with <5% yield loss).

Performance :

- Yield: 82%

- Purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Environmental Impact | Scalability |

|---|---|---|---|---|

| Wittig | 85 | Low temp, anhydrous | Moderate (Ph₃P waste) | High |

| Friedlander | 78 | Reflux, catalyst | High (Ac₂O usage) | Moderate |

| Doebner-Miller | 72 | Strong acid | Low | Low |

| Direct Olefination | 82 | Solvent-free, catalyst-free | Minimal | High |

Key Observations :

- Wittig Olefination offers superior yields but generates triphenylphosphine oxide waste.

- Direct Olefination excels in sustainability, though substrate scope may be limited.

Structural Characterization and Analytical Data

Spectroscopic Profiles

Chromatographic Purity

- HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O 70:30).

Q & A

Q. How can computational modeling guide the design of 4-(2,5-dimethoxystyryl)quinoline derivatives for specific applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.